2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound notable for its oxadiazole ring structure, which is associated with a variety of biological activities. This compound is classified within the oxadiazole family, which is recognized for its significance in medicinal chemistry and potential therapeutic applications.
The compound's unique structure and properties have been documented in various chemical databases and scientific literature. It is identified by the International Union of Pure and Applied Chemistry name 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide and has a specific registry number (1326904-75-9) in chemical repositories like PubChem.
As an oxadiazole derivative, this compound falls under the category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of the oxadiazole ring contributes to the compound's potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves several key steps:
The synthesis may require careful control of temperature and reaction time to optimize yield and purity. Common solvents used include ethanol or dimethylformamide, and catalysts may be employed to enhance reaction efficiency. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide features a 1,3,4-oxadiazole ring connected to an acetohydrazide moiety. The presence of a methoxy group on the phenyl ring enhances its chemical reactivity and solubility properties.
Key structural data includes:
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can participate in various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may require adjustments in temperature and solvent choice to achieve desired outcomes.
The mechanism of action for 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring facilitates hydrogen bonding and π–π interactions critical for binding to these targets. The methoxy and hydrazide functionalities may modulate affinity and specificity towards biological systems .
The physical properties include:
Chemical properties include:
Relevant data from spectral analysis (such as Infrared spectroscopy) can provide insight into functional groups present and confirm structural integrity .
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several applications in scientific research:
1,3,4-Oxadiazole represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This nucleus exhibits remarkable stability, metabolic resistance, and versatile hydrogen-bonding capabilities, making it an ideal framework for designing bioactive molecules. Derivatives of 1,3,4-oxadiazole have demonstrated significant pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, positioning them as critical structural motifs in modern drug discovery [6] [10]. The electron-withdrawing nature of the oxadiazole ring influences electron distribution within molecular frameworks, thereby enhancing binding interactions with biological targets through dipole-dipole interactions, hydrogen bonding, and π-π stacking [1] [8].
1,3,4-Oxadiazole derivatives constitute a structurally diverse class of therapeutic agents with broad-spectrum biological activities. Their significance stems from favorable physicochemical properties—including moderate lipophilicity (logP typically 2.5–3.8), metabolic stability, and balanced hydrogen-bonding capacity—that enhance membrane permeability and bioavailability [6]. Clinically approved drugs featuring this core include the antibacterial agent Furamizole, the HIV integrase inhibitor Raltegravir, and the antihypertensive Nesapidil, demonstrating its pharmaceutical relevance [1] [10].
Mechanistically, oxadiazoles exhibit target versatility. As α-glucosidase inhibitors, they competitively bind to the enzyme's active site, delaying carbohydrate digestion and reducing postprandial hyperglycemia in diabetes management [1] [3]. In anticancer applications, they inhibit thymidine phosphorylase, suppressing tumor angiogenesis and metastasis [8]. Recent computational studies highlight their binding affinities; for instance, oxadiazole-based α-glucosidase inhibitors exhibit docking scores ranging from -15.8941 to -11.2946 kcal/mol, indicating strong target engagement [1]. The table below summarizes key therapeutic applications:
Table 1: Pharmacological Applications of 1,3,4-Oxadiazole Derivatives
Biological Activity | Molecular Target | Therapeutic Indication | Potency Range |
---|---|---|---|
α-Glucosidase Inhibition | α-Glucosidase enzyme | Type 2 Diabetes | IC₅₀: 0.32–16.7 µM |
Thymidine Phosphorylase Inhibition | Thymidine Phosphorylase | Cancer (Anti-angiogenic) | IC₅₀: 0.45–8.3 µM |
Antibacterial Activity | Bacterial cell wall synthesis | Microbial Infections | MIC: 8–64 µg/mL |
Anti-inflammatory Activity | COX/LOX enzymes | Inflammation | ED₅₀: 28–42 mg/kg |
The acetohydrazide group (–NH–NH–CO–CH₂–) serves as a critical pharmacophoric element due to its dual hydrogen-bonding capacity and conformational flexibility. This moiety can function as both a hydrogen-bond donor (via the –NH– group) and acceptor (via the carbonyl oxygen), enabling interactions with diverse biological targets [5] [7]. In 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide, the acetohydrazide chain bridges the oxadiazole ring and terminal hydrazine, creating an extended conjugated system that enhances target binding through electrostatic and van der Waals interactions [2].
Synthetically, acetohydrazide-containing oxadiazoles are accessible via cyclodehydration of diacylhydrazides using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide was synthesized in high yield (94%) through hydrazinolysis of ester precursors, demonstrating the feasibility of incorporating this functional group [7]. The acetohydrazide moiety also provides a synthetic handle for further derivatization into hydrazones, azoles, or acylated products, expanding molecular diversity [5] [7].
Physicochemical profiling of analogous compounds reveals that the acetohydrazide group contributes to moderate aqueous solubility (typically 0.1–1.2 mg/mL) and a polar surface area (PSA) of ~80 Ų, which supports blood-brain barrier penetration [5]. However, its presence may reduce metabolic stability due to susceptibility to oxidative degradation.
Table 2: Physicochemical Properties of Acetohydrazide-Functionalized Oxadiazoles
Compound | Molecular Formula | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
---|---|---|---|---|---|
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | C₁₁H₁₂N₄O₃ | 1.8 (Est.) | 2 | 5 | 83.7 |
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide | C₁₆H₁₄N₄O₃ | 2.5 | 2 | 6 | 86.9 |
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide | C₁₃H₁₅N₃O₃ | 3.5 | 1 | 5 | 71.9 |
The 3-methoxyphenyl substituent enhances the bioactivity and binding affinity of heterocyclic compounds through electronic, steric, and pharmacokinetic modulations. Electronically, the methoxy group (–OCH₃) exerts mesomeric (+M) effects, increasing electron density on the phenyl ring and facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe157 and Phe300 in α-glucosidase) [1] [3]. Sterically, the meta-substitution pattern prevents steric hindrance at the oxadiazole C5 position, optimizing orientation for target engagement [6].
In α-glucosidase inhibitors, 3-methoxyphenyl-substituted oxadiazoles demonstrate superior efficacy compared to unsubstituted analogs. For instance, molecular docking studies reveal that the 3-methoxy group forms critical hydrogen bonds with catalytic residues (Asp307, Arg439) and hydrophobic contacts with Trp376 via its methyl group [1] [3]. This synergistic binding translates to enhanced inhibitory activity, as evidenced by IC₅₀ values in the low micromolar range (e.g., Compound 1 in pharmacophore studies: IC₅₀ = 0.87 µM) [1].
Pharmacokinetically, the lipophilic 3-methoxyphenyl moiety improves membrane permeability and bioavailability. Its electron-donating properties moderately increase logP (by ~0.5–1.0 units compared to phenyl), facilitating passive diffusion across biological membranes [5] [6]. Additionally, the methoxy group can undergo demethylation to yield phenolic metabolites, offering a pathway for controlled metabolic deactivation [10].
Table 3: Bioactivity of Methoxyphenyl-Substituted Oxadiazole Analogs
Compound | Substituent Position | Biological Activity | Potency (IC₅₀ or MIC) |
---|---|---|---|
2-Amino-5-(3-methoxyphenyl)-1,3,4-oxadiazole | meta | α-Glucosidase Inhibition | 4.3 µM |
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | para | Antifungal | MIC: 16 µg/mL |
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | meta | Thymidine Phosphorylase Inhibition | 2.7 µM |
N-[4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(2-methoxyphenyl)acetamide | meta/ortho | Anticancer | 8.9 µM (MCF-7) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0